Methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
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Overview
Description
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE typically involves multiple steps, including:
Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Benzoylation: The piperazine ring is then benzoylated using benzoyl chloride in the presence of a base such as triethylamine.
Acylation: The resulting compound is further acylated with 3,4-dimethylphenoxyacetic acid chloride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and piperazine moieties.
Reduction: Reduction reactions may target the carbonyl groups present in the benzoyl and acetamido functionalities.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for conditions such as anxiety, depression, or schizophrenia.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential therapeutic effects. The exact pathways would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-benzoylpiperazin-1-yl)-3-nitrobenzoate
- Methyl 4-(4-benzoylpiperazin-1-yl)-3-aminobenzoate
- Methyl 4-(4-benzoylpiperazin-1-yl)-3-hydroxybenzoate
Uniqueness
METHYL 4-(4-BENZOYLPIPERAZIN-1-YL)-3-[2-(3,4-DIMETHYLPHENOXY)ACETAMIDO]BENZOATE is unique due to the presence of the 3,4-dimethylphenoxyacetamido group, which can impart distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C29H31N3O5 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C29H31N3O5/c1-20-9-11-24(17-21(20)2)37-19-27(33)30-25-18-23(29(35)36-3)10-12-26(25)31-13-15-32(16-14-31)28(34)22-7-5-4-6-8-22/h4-12,17-18H,13-16,19H2,1-3H3,(H,30,33) |
InChI Key |
SKVFNAFHFARJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
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